molecular formula C29H32N4O8 B1598465 N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin CAS No. 71973-79-0

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Cat. No. B1598465
CAS RN: 71973-79-0
M. Wt: 564.6 g/mol
InChI Key: HHPVJKZZYOXPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a fluorescently labeled tripeptide activated with succ-ester . It is a fluorogenic substrate for proteolytic activity .


Molecular Structure Analysis

The empirical formula of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is C29H32N4O8 . The molecular weight is 564.59 . The SMILES string representation of the molecule is CC(N)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2 .


Chemical Reactions Analysis

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin has been used in the preparation of the reaction mixture for enzymatic assays . It is used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay and lysosomal hydrolases activity assay .


Physical And Chemical Properties Analysis

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a powder form . It is soluble in 50% acetic acid at a concentration of 1 mg/mL, yielding a clear, colorless to light yellow solution . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Protease Substrate

“N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin” is commonly used as a protease substrate . Proteases are enzymes that break down proteins and peptides, and this compound can be used to measure their activity.

Leucine Aminopeptidase Substrate

This compound is used as a substrate for leucine aminopeptidase . Leucine aminopeptidase is an enzyme that catalyzes the hydrolysis of leucine residues at the N-terminal end of a peptide chain.

Enzymatic Assays

“N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin” is used in the preparation of the reaction mixture for enzymatic assays . These assays are used to measure the activity of various enzymes.

Tripeptidyl Peptidase-1 (TPP1) Enzyme Activity Assay

This compound is used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay . TPP1 is an enzyme that cleaves the N-terminal tripeptides from proteins.

Lysosomal Hydrolases Activity Assay

“N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin” is used to initiate the assay reaction in lysosomal hydrolases activity assay . Lysosomal hydrolases are enzymes that break down waste materials and cellular debris in the lysosomes of animal cells.

Matrix Metalloproteinase-7 (MMP-7) Assay

This compound is used in the isolation and study of MMP-7, an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes .

Mechanism of Action

Target of Action

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is primarily a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

As a protease substrate, N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin interacts with proteases through a process known as proteolytic cleavage . This compound is specifically designed to be recognized and cleaved by certain proteases. Once cleaved, it can produce a measurable change, often a colorimetric or fluorometric signal, which allows the activity of the protease to be quantified .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation . By serving as a substrate for proteases, it participates in the process of proteolysis, a key mechanism for regulating protein levels within cells . The downstream effects of this process can vary widely, as they depend on the specific proteins being degraded and the cellular context .

Pharmacokinetics

As a protease substrate, it is likely to be rapidly metabolized and excreted following proteolytic cleavage .

Result of Action

The cleavage of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin by proteases results in the production of smaller peptide fragments and a measurable signal . This signal can be used to quantify protease activity, providing valuable information about biological processes such as protein degradation, cell signaling, and disease progression .

Action Environment

The action of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is likely to be influenced by various environmental factors. For instance, the activity of proteases can be affected by factors such as pH, temperature, and the presence of specific cofactors or inhibitors . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions in which it is used .

properties

IUPAC Name

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPVJKZZYOXPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390826
Record name N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

CAS RN

71973-79-0
Record name N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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